IDO1 Inhibitory Potency: 3-(1H-Imidazol-4-yl)phenol vs. 2- and 4-Isomers and 4-Phenylimidazole
In a recombinant human IDO1 inhibition assay, 3-(1H-Imidazol-4-yl)phenol exhibited an IC50 of 365 µM, which is 76-fold less potent than the ortho-isomer (2-(1H-Imidazol-4-yl)phenol, IC50 = 4.8 µM) but approximately 3.3-fold more potent than the para-isomer (4-(1H-Imidazol-4-yl)phenol, IC50 = 1,200 µM) [1][2]. Compared to the unsubstituted parent scaffold 4-phenylimidazole (4-PI, IC50 = 48 µM), the meta-OH derivative is 7.6-fold less potent, underscoring that hydroxylation at the meta position is detrimental to IDO1 inhibition under these conditions [3].
| Evidence Dimension | Inhibition of recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1) |
|---|---|
| Target Compound Data | IC50 = 365 µM |
| Comparator Or Baseline | 2-(1H-Imidazol-4-yl)phenol: IC50 = 4.8 µM; 4-(1H-Imidazol-4-yl)phenol: IC50 = 1,200 µM; 4-Phenylimidazole (4-PI): IC50 = 48 µM |
| Quantified Difference | 76× less potent than ortho-isomer; 3.3× more potent than para-isomer; 7.6× less potent than 4-PI |
| Conditions | 96-well microtiter plate format using purified recombinant IDO1, pH 6.5, 2°C or 37°C |
Why This Matters
This SAR data informs rational selection for IDO-targeted lead optimization; the meta-OH isomer offers a distinct potency profile that may be advantageous for fine-tuning selectivity or physicochemical properties.
- [1] Röhrig UF, Majjigapu SR, Vogel P, et al. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. J Med Chem. 2008;51(15):4566-4579. doi:10.1021/jm800331g. View Source
- [2] BindingDB. BDBM24663: 2-(1H-imidazol-4-yl)phenol. Accessed April 2026. View Source
- [3] BindingDB. BDBM24677: 4-(1H-imidazol-4-yl)phenol. Accessed April 2026. View Source
